4,5-Dichloro-6-isopropylpyrimidine
Description
Properties
CAS No. |
141602-30-4 |
|---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
4,5-dichloro-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(2)6-5(8)7(9)11-3-10-6/h3-4H,1-2H3 |
InChI Key |
DLICKGPXHFTODT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Cl |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)Cl)Cl |
Synonyms |
4,5-DICHLORO-6-ISOPROPYLPYRIMIDINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituent at Position 6 | Key Features |
|---|---|---|
| 4,5-Dichloro-6-isopropylpyrimidine | Isopropyl (-CH(CH₃)₂) | Bulky substituent; potential for steric hindrance in reactions. |
| 4,5-Dichloro-6-methylpyrimidine | Methyl (-CH₃) | Smaller substituent; higher reactivity due to reduced steric effects. |
| 4,5-Dichloro-6-ethylpyrimidine | Ethyl (-CH₂CH₃) | Intermediate steric bulk; may balance reactivity and stability. |
| 4,5-Dichloro-6-trifluoromethylpyrimidine | Trifluoromethyl (-CF₃) | Electron-withdrawing group; enhances stability and alters electronic properties. |
| 4,5-Dichloro-6-hydroxypyrimidine | Hydroxyl (-OH) | Polar group; increases solubility in aqueous systems. |
Key Findings:
Steric Effects :
- The isopropyl group in 4,5-Dichloro-6-isopropylpyrimidine introduces significant steric hindrance compared to methyl or ethyl groups. This may reduce nucleophilic substitution rates but improve selectivity in certain reactions .
- In contrast, 4,5-Dichloro-6-methylpyrimidine likely exhibits higher reactivity due to minimal steric interference.
Electronic Effects :
- The trifluoromethyl group in 4,5-Dichloro-6-trifluoromethylpyrimidine is strongly electron-withdrawing, which could stabilize the pyrimidine ring and direct electrophilic attacks to specific positions. This contrasts with the electron-donating isopropyl group .
Solubility and Polarity :
- 4,5-Dichloro-6-hydroxypyrimidine, with its hydroxyl group, is expected to have higher polarity and aqueous solubility compared to the hydrophobic isopropyl derivative. This makes it more suitable for biological or aqueous-phase applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
